1,1-dioxidotetrahydrothiophene-3,4-diyl diacetate
CAS No.: 3050-91-7
Cat. No.: VC10211504
Molecular Formula: C8H12O6S
Molecular Weight: 236.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3050-91-7 |
|---|---|
| Molecular Formula | C8H12O6S |
| Molecular Weight | 236.24 g/mol |
| IUPAC Name | (4-acetyloxy-1,1-dioxothiolan-3-yl) acetate |
| Standard InChI | InChI=1S/C8H12O6S/c1-5(9)13-7-3-15(11,12)4-8(7)14-6(2)10/h7-8H,3-4H2,1-2H3 |
| Standard InChI Key | PSPSJBDHUMRVKH-UHFFFAOYSA-N |
| SMILES | CC(=O)OC1CS(=O)(=O)CC1OC(=O)C |
| Canonical SMILES | CC(=O)OC1CS(=O)(=O)CC1OC(=O)C |
Introduction
1,1-Dioxidotetrahydrothiophene-3,4-diyl diacetate, also known as 1,1-dioxidotetrahydrothiophene-3,4-diyl diacetate, is a chemical compound with the CAS number 3050-91-7. It is used as an intermediate in pharmaceutical and chemical synthesis. This compound is particularly noted for its role in forming various derivatives that have potential applications in medicinal chemistry.
Synthesis and Preparation
The synthesis of 1,1-dioxidotetrahydrothiophene-3,4-diyl diacetate typically involves the oxidation of tetrahydrothiophene derivatives followed by acetylation reactions. The specific conditions and reagents used can vary depending on the desired yield and purity.
Applications in Pharmaceutical and Chemical Synthesis
1,1-Dioxidotetrahydrothiophene-3,4-diyl diacetate serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in a range of chemical reactions, making it useful for creating complex molecules with specific biological activities.
Biological Activity and Research Findings
While specific biological activities of 1,1-dioxidotetrahydrothiophene-3,4-diyl diacetate itself are not widely reported, its derivatives have shown potential in various therapeutic areas. For instance, compounds derived from similar thiophene-based structures have been explored for their antimicrobial, antiviral, and anticancer properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume